molecular formula C13H9N3OS B7644817 N-pyridin-3-yl-1,3-benzothiazole-6-carboxamide

N-pyridin-3-yl-1,3-benzothiazole-6-carboxamide

Cat. No. B7644817
M. Wt: 255.30 g/mol
InChI Key: LGNXFJNOWOXUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-pyridin-3-yl-1,3-benzothiazole-6-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is a heterocyclic aromatic amide that contains both a pyridine and a benzothiazole moiety, making it a versatile building block for the synthesis of various derivatives.

Mechanism of Action

The mechanism of action of N-pyridin-3-yl-1,3-benzothiazole-6-carboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are critical for cancer cell survival and proliferation. Studies have shown that this compound can inhibit the activity of several key enzymes involved in DNA replication and repair, as well as disrupt mitochondrial function and induce oxidative stress in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer activity, this compound has also been shown to exhibit other biochemical and physiological effects. For example, it has been reported to exhibit potent antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. Furthermore, it has been shown to exhibit anti-inflammatory and analgesic effects, suggesting its potential use in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-pyridin-3-yl-1,3-benzothiazole-6-carboxamide is its versatility as a building block for the synthesis of various derivatives, making it a valuable tool for medicinal chemists and materials scientists. However, one of the main limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research involving N-pyridin-3-yl-1,3-benzothiazole-6-carboxamide. One area of interest is the development of novel derivatives with improved solubility and pharmacokinetic properties for use as anticancer agents. Additionally, there is potential for the development of new materials based on this compound, such as fluorescent dyes and sensors. Finally, further research is needed to fully elucidate the mechanism of action of this compound and its potential applications in other fields, such as microbiology and immunology.

Synthesis Methods

The synthesis of N-pyridin-3-yl-1,3-benzothiazole-6-carboxamide can be achieved through a variety of methods, including condensation reactions between pyridine-3-carboxylic acid and 2-aminobenzothiazole, followed by acylation with an appropriate acylating agent. Alternatively, the compound can be synthesized through a one-pot reaction between pyridine-3-carboxylic acid, 2-aminobenzothiazole, and an appropriate acylating agent in the presence of a coupling reagent.

Scientific Research Applications

N-pyridin-3-yl-1,3-benzothiazole-6-carboxamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of novel anticancer agents. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, it has been reported to induce apoptosis and cell cycle arrest in cancer cells, making it a promising lead compound for the development of new anticancer drugs.

properties

IUPAC Name

N-pyridin-3-yl-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS/c17-13(16-10-2-1-5-14-7-10)9-3-4-11-12(6-9)18-8-15-11/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNXFJNOWOXUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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